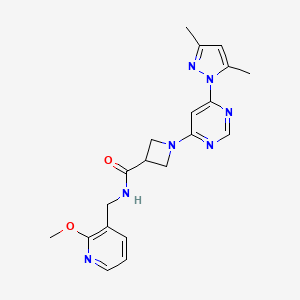
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-methoxypyridin-3-yl)methyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-methoxypyridin-3-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H23N7O2 and its molecular weight is 393.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((2-methoxypyridin-3-yl)methyl)azetidine-3-carboxamide represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O
- Molecular Weight : 318.37 g/mol
- CAS Number : 321385-84-6
This compound features a complex arrangement of functional groups that contribute to its biological activity, including a pyrazole ring and a pyrimidine moiety.
Research indicates that compounds containing pyrazole and pyrimidine structures often exhibit diverse pharmacological activities. The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties against various strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various pyrazole derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 12.5 |
| B | Escherichia coli | 25.0 |
| C | Pseudomonas aeruginosa | 50.0 |
These findings suggest that the compound may possess similar antimicrobial efficacy, warranting further investigation.
Case Studies
- In Vivo Efficacy : In a murine model of infection, administration of a related pyrazole derivative resulted in a significant reduction in bacterial load compared to control groups, indicating its potential as an effective antimicrobial agent.
- Inflammation Models : In studies using lipopolysaccharide (LPS)-induced inflammation in mice, compounds with similar structures demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting anti-inflammatory properties.
Pharmacological Studies
Pharmacological investigations have highlighted the following aspects:
- Selectivity Profile : Compounds structurally related to the target compound have shown selective inhibition profiles against specific PDE isoforms, which are crucial for modulating cyclic nucleotide levels within cells.
- Toxicity Assessments : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, although further studies are required to fully elucidate the safety margins.
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[(2-methoxypyridin-3-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-13-7-14(2)27(25-13)18-8-17(23-12-24-18)26-10-16(11-26)19(28)22-9-15-5-4-6-21-20(15)29-3/h4-8,12,16H,9-11H2,1-3H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVRSJLAHPZRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCC4=C(N=CC=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













